![molecular formula C19H22N2O2 B12313455 1H-Benz[de]isoquinolin-1-one,2,4,5,6-tetrahydro-2-[(3S)-1-oxido-1-azabicyclo[2.2.2]oct-3-yl]-](/img/structure/B12313455.png)
1H-Benz[de]isoquinolin-1-one,2,4,5,6-tetrahydro-2-[(3S)-1-oxido-1-azabicyclo[2.2.2]oct-3-yl]-
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Overview
Description
The compound 1H-Benz[de]isoquinolin-1-one,2,4,5,6-tetrahydro-2-[(3S)-1-oxido-1-azabicyclo[2.2.2]oct-3-yl]- (CAS: 135729-55-4), commonly known as palonosetron hydrochloride, is a selective 5-HT₃ receptor antagonist used clinically to prevent chemotherapy-induced nausea and vomiting (CINV) . Its structure comprises a benz[de]isoquinolin-1-one core with a tetrahydro substitution at positions 2,4,5,6 and a (3S)-configured 1-azabicyclo[2.2.2]oct-3-yl group. The hydrochloride salt enhances solubility and bioavailability, making it suitable for intravenous administration .
Key structural and pharmacological features include:
Preparation Methods
The synthesis of 1H-Benz[de]isoquinolin-1-one,2,4,5,6-tetrahydro-2-[(3S)-1-oxido-1-azabicyclo[2.2.2]oct-3-yl]- involves several steps. One common method includes the dehydration of specific precursor compounds followed by hydrogenation to yield the desired product . The process can be summarized as follows:
Dehydration: The precursor compound undergoes dehydration to form an intermediate.
Hydrogenation: The intermediate is then hydrogenated to produce a diastereomeric mixture.
Separation: The diastereomeric mixture is separated into individual stereoisomers.
Conversion: The stereoisomers are converted into pharmaceutically acceptable salts if needed.
Chemical Reactions Analysis
1H-Benz[de]isoquinolin-1-one,2,4,5,6-tetrahydro-2-[(3S)-1-oxido-1-azabicyclo[2.2.2]oct-3-yl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: The compound can undergo substitution reactions where specific atoms or groups are replaced by others.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
The primary application of this compound lies in its role as a 5-hydroxytryptamine 3 receptor antagonist . This mechanism is crucial for modulating neurotransmitter release and is particularly beneficial for:
- Nausea and Vomiting Management : The compound's antagonistic action on the 5-HT3 receptor makes it effective in preventing nausea and vomiting associated with chemotherapy and post-operative conditions.
Case Studies
- Chemotherapy-Induced Nausea : In clinical trials, compounds similar to 1H-Benz[de]isoquinolin-1-one have been shown to significantly reduce the incidence of nausea in patients undergoing chemotherapy, improving their quality of life.
- Postoperative Nausea : Studies indicate that administering this compound before surgery can effectively diminish postoperative nausea, leading to faster recovery times and reduced hospital stays.
Research Applications
The unique structural features of 1H-Benz[de]isoquinolin-1-one enable its use across various fields:
- Pharmaceutical Development : Its properties as a receptor antagonist make it a candidate for developing new antiemetic drugs.
- Neuroscience Research : Studies exploring neurotransmitter systems can utilize this compound to understand better the role of serotonin receptors in various physiological processes.
Mechanism of Action
The mechanism of action of 1H-Benz[de]isoquinolin-1-one,2,4,5,6-tetrahydro-2-[(3S)-1-oxido-1-azabicyclo[2.2.2]oct-3-yl]- involves its interaction with specific molecular targets, such as the 5-HT3 receptor. By binding to this receptor, the compound can modulate neurotransmitter release and inhibit nausea and vomiting . The pathways involved include the serotonin signaling pathway, which plays a crucial role in the compound’s antiemetic effects.
Comparison with Similar Compounds
Structural Analogues
Table 1: Structural and Pharmacological Comparison
Stereochemical Impact
- Palonosetron (3S) vs. R-isomer (TRC-A795310): The (3S) configuration confers a 10-fold higher binding affinity (Ki = 0.06 nM vs. 1.2 nM) and longer receptor dissociation half-life (90 minutes vs. 30 minutes) . Clinical studies show the R-isomer is ineffective in CINV prophylaxis .
Substitution Pattern Differences
- Hexahydro vs. Tetrahydro Derivatives: Compounds like 2-(1-azabicyclo[2.2.2]oct-3-yl)-2,3,3a,4,5,6-hexahydro-1H-benz[de]isoquinolin-1-one (CAS: 135729-61-2) exhibit reduced rigidity, leading to lower metabolic stability compared to the tetrahydro variant in palonosetron .
Table 2: Pharmacokinetic Comparison
- Safety: Palonosetron’s safety profile is superior to older 5-HT₃ antagonists (e.g., ondansetron), with minimal QT prolongation risk .
Biological Activity
The compound 1H-Benz[de]isoquinolin-1-one, 2,4,5,6-tetrahydro-2-[(3S)-1-oxido-1-azabicyclo[2.2.2]oct-3-yl] is a derivative of isoquinoline known for its diverse biological activities. This article focuses on its pharmacological properties, particularly its cytotoxicity and antiviral effects.
Chemical Structure and Properties
The chemical formula of the compound is C19H23ClN2O, and it features a bicyclic structure that contributes to its biological activity. The presence of the azabicyclo structure is significant as it interacts with various biological targets.
Antiviral Activity
Recent studies have highlighted the antiviral potential of related compounds in the isoquinoline family. For instance, derivatives such as 2-amino-1H-benz[de]isoquinoline-1,3-diones have shown activity against herpes simplex viruses (HSV-1 and HSV-2). The effective concentration (EC50) values for these compounds ranged significantly, indicating varying levels of potency compared to acyclovir, a standard antiviral drug.
Table 1: Antiviral Activity against HSV
Compound | EC50 (μg/mL) HSV-1 | EC50 (μg/mL) HSV-2 |
---|---|---|
Acyclovir | 1.8 | 3.4 |
Compound 14 | 19.6 | 71.8 |
Compound 15 | 16.2 | 56.7 |
Compound 9 | 113.08 | 108 |
This table illustrates that while some derivatives exhibit significant activity against HSV, the specific compound of interest may require further investigation to determine its efficacy.
Cytotoxicity Evaluation
The cytotoxic effects of isoquinoline derivatives have been extensively studied using various cancer cell lines. The IC50 values for several compounds were measured against HCT-116 (colon cancer), MCF-7 (breast cancer), and Hep-G2 (liver cancer) cell lines.
Table 2: Cytotoxicity Data
Compound | IC50 (μg/mL) HCT-116 | IC50 (μg/mL) MCF-7 | IC50 (μg/mL) Hep-G2 |
---|---|---|---|
Doxorubicin | 0.45–0.89 | N/A | N/A |
Compound 14 | 1.3 | N/A | N/A |
Compound 15 | 4.5 | N/A | N/A |
Compound 21 | 8.3 | N/A | N/A |
The results indicate that certain compounds exhibit significant cytotoxicity comparable to doxorubicin, a well-known chemotherapeutic agent.
The biological activity of these compounds is often attributed to their ability to interact with specific receptors or enzymes in the body. For example, some isoquinoline derivatives act as antagonists at serotonin receptors (5-HT3), which can influence various physiological responses and potentially lead to therapeutic effects in conditions like anxiety or nausea.
Case Studies and Research Findings
Several studies have documented the promising results of isoquinoline derivatives in preclinical trials:
- Antitumor Activity : A study demonstrated that certain substituted naphthalimides derived from isoquinoline exhibited potent antitumor effects by inducing cell cycle arrest and apoptosis in cancer cells .
- Molecular Docking Studies : Research involving molecular docking has suggested that these compounds can effectively bind to target proteins involved in viral replication and tumor growth, providing a rationale for their observed biological activities .
Q & A
Basic Research Questions
Q. What synthetic strategies are employed to construct the benz[de]isoquinolinone core with azabicyclo[2.2.2]octane substituents?
The benz[de]isoquinolinone scaffold is typically synthesized via cyclization reactions. For example, substituted anilines can undergo thermal condensation with malonic acid derivatives to form the bicyclic core . The azabicyclo[2.2.2]octane (quinuclidine) moiety is introduced via stereoselective alkylation or coupling reactions. Key steps include:
- Use of Ru or Mn-based catalysts for regioselective oxidation or cyclization (e.g., MnO₂ in CH₂Cl₂ achieves 85% yield in analogous imidazole syntheses) .
- Resolution of the (3S)-stereochemistry via chiral auxiliaries or enzymatic methods, followed by N-oxidation using mCPBA or H₂O₂ to form the 1-oxido group .
Q. How is the stereochemical configuration at the 3S position of the azabicyclo[2.2.2]octane moiety validated?
X-ray crystallography is the gold standard for confirming stereochemistry. For example, X-ray data for structurally related spiro-isoquinoline derivatives (e.g., bicyclo[3.2.0]heptene systems) provide reference metrics for bond angles and torsional strain . Complementary methods include:
- Chiral HPLC with polysaccharide-based columns to separate enantiomers.
- Comparative analysis of optical rotation data with literature values for (3S)-configured azabicyclo derivatives .
Q. What pharmacological models are used to assess the bioactivity of N-oxide-containing isoquinoline derivatives?
N-Oxide groups enhance solubility and receptor binding in CNS-targeting compounds. Common assays include:
- Muscarinic receptor binding : Competitive displacement assays using [³H]N-methylscopolamine, with IC₅₀ values compared to reference ligands (e.g., pirenzepine) .
- Functional activity : Measurement of intracellular Ca²⁺ flux in CHO cells expressing human M₁–M₅ receptors to determine agonist/antagonist profiles.
Advanced Research Questions
Q. How do contradictory reports on reaction yields for N-oxidation steps inform optimization strategies?
Discrepancies in yields often stem from solvent polarity, temperature, or oxidizing agent selection. For example:
- mCPBA in CHCl₃ may over-oxidize sensitive functional groups, reducing yields.
- H₂O₂ in MeOH/water mixtures under mild heating (40–50°C) improves selectivity but requires rigorous pH control .
Methodological resolution involves: - Design of experiments (DoE) to test variables (solvent, catalyst loading, time).
- In-situ monitoring via FT-IR or Raman spectroscopy to track N-oxide formation .
Q. What analytical challenges arise in distinguishing the N-oxide form from its reduced counterpart?
The N-oxide and tertiary amine forms exhibit distinct physicochemical properties:
- Mass spectrometry : N-oxides show [M+H]⁺ peaks with a +16 Da shift (vs. amine).
- ¹H NMR : Deshielding of protons near the N-oxide group (Δδ ~0.3–0.5 ppm) .
- IR spectroscopy : N-O stretch at 950–980 cm⁻¹ (absent in the amine).
Contradictory data may arise from partial reduction during sample preparation, necessitating anaerobic handling and rapid analysis.
Q. How can regioselectivity issues during benz[de]isoquinolinone functionalization be mitigated?
Competing reactivity at C-3 vs. C-6 positions is common. Strategies include:
- Directed ortho-metalation : Use of directing groups (e.g., amides) to control lithiation sites.
- Protecting group tactics : Temporary protection of reactive sites with Boc or SEM groups during azabicyclo coupling .
Advanced computational tools (DFT calculations) predict electron density distribution to guide synthetic planning .
Properties
Molecular Formula |
C19H22N2O2 |
---|---|
Molecular Weight |
310.4 g/mol |
IUPAC Name |
2-(1-oxido-1-azoniabicyclo[2.2.2]octan-3-yl)-5,6-dihydro-4H-benzo[de]isoquinolin-1-one |
InChI |
InChI=1S/C19H22N2O2/c22-19-16-6-2-4-14-3-1-5-15(18(14)16)11-20(19)17-12-21(23)9-7-13(17)8-10-21/h2,4,6,11,13,17H,1,3,5,7-10,12H2 |
InChI Key |
UJTMVWDDYCEVNT-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C3C(=CN(C(=O)C3=CC=C2)C4C[N+]5(CCC4CC5)[O-])C1 |
Origin of Product |
United States |
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